amyloid P-IN-1 amyloid P-IN-1 GSK3039294 is an orally available small molecule inhibitor of serum amyloid P component (SAP) binding to amyloid fibrils for the depletion of serum amyloid-P (SAP) component from the circulation.
Brand Name: Vulcanchem
CAS No.: 1819986-22-5
VCID: VC0529424
InChI: InChI=1S/C30H44N2O14/c33-25(31-13-3-5-23(31)27(35)41-19-43-29(37)45-21-9-15-39-16-10-21)7-1-2-8-26(34)32-14-4-6-24(32)28(36)42-20-44-30(38)46-22-11-17-40-18-12-22/h21-24H,1-20H2/t23-,24-/m1/s1
SMILES: C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4
Molecular Formula: C30H44N2O14
Molecular Weight: 656.7 g/mol

amyloid P-IN-1

CAS No.: 1819986-22-5

Cat. No.: VC0529424

Molecular Formula: C30H44N2O14

Molecular Weight: 656.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

amyloid P-IN-1 - 1819986-22-5

Specification

CAS No. 1819986-22-5
Molecular Formula C30H44N2O14
Molecular Weight 656.7 g/mol
IUPAC Name oxan-4-yloxycarbonyloxymethyl (2R)-1-[6-[(2R)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C30H44N2O14/c33-25(31-13-3-5-23(31)27(35)41-19-43-29(37)45-21-9-15-39-16-10-21)7-1-2-8-26(34)32-14-4-6-24(32)28(36)42-20-44-30(38)46-22-11-17-40-18-12-22/h21-24H,1-20H2/t23-,24-/m1/s1
Standard InChI Key KSKLDMGKWDUQCT-DNQXCXABSA-N
Isomeric SMILES C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4
SMILES C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4
Canonical SMILES C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4
Appearance Solid powder

Introduction

Chemical Structure and Properties

Amyloid P-IN-1 (CAS# 1819986-22-5) is a chemical compound with molecular formula C30H44N2O14 . The compound appears to be designed to interact with or modulate the activity of serum amyloid P component, a pentraxin protein involved in amyloid formation and stabilization.

The structural characteristics of Amyloid P-IN-1 include:

PropertyDescription
Molecular FormulaC30H44N2O14
CAS Number1819986-22-5
SMILES NotationC(OCOC(OC1CCOCC1)=O)(=O)[C@@H]2N(C(CCCCC(=O)N3C@@HCCC3)=O)CCC2

Relationship to Serum Amyloid P Component

To understand Amyloid P-IN-1's significance, it's essential to examine its relationship with serum amyloid P component (SAP). SAP is a 25 kDa pentameric plasma protein belonging to the pentraxin family, characterized by calcium-dependent ligand binding and a distinctive flattened β-jellyroll structure .

SAP is consistently found in amyloid deposits across various conditions:

  • It binds avidly but reversibly to all amyloid fibrils

  • It promotes amyloid fibril formation in vitro

  • It contributes to the persistence of amyloid in vivo

  • It demonstrates direct toxicity to cerebral neurons in certain contexts

Amyloid P-IN-1 appears to be developed as a research tool for studying diseases associated with SAP activity, potentially functioning as a modulator of SAP's interaction with amyloid fibrils.

Biological Significance and Mechanisms

Molecular Interactions

SAP, which Amyloid P-IN-1 likely targets, demonstrates several important molecular interactions:

  • It binds to glycogen synthase kinase-3β (GSK3β), affecting amyloid precursor protein (APP) processing relevant to Alzheimer's disease

  • It interacts with complement systems and Fcγ receptors, playing multiple roles in the innate immune system

  • It binds to amyloid fibrils, preventing their proteolytic degradation

Pathophysiological Implications

The molecular interactions of SAP have significant implications for various pathological conditions:

Disease/ConditionRole of SAPPotential Relevance of Amyloid P-IN-1
Alzheimer's DiseaseBinds to Aβ fibrils in cerebral plaquesMay disrupt SAP-amyloid interaction
Systemic AmyloidosisStabilizes amyloid depositsCould facilitate amyloid clearance
Cerebral Amyloid AngiopathyFound in cerebrovascular amyloid depositsPotential therapeutic target
Membranous GlomerulopathyIdentified in glomerular depositsDiagnostic or therapeutic applications

Experimental Evidence and Research Applications

In Vivo Studies

Research involving serum amyloid P component has provided evidence for its role in amyloidosis:

  • Mice with targeted deletion of the SAP gene exhibited delayed amyloid deposition, confirming SAP's contribution to amyloidogenesis

  • Pharmacological removal of SAP from the blood using compounds like CPHPC has been shown to remove SAP from both intracerebral and cerebrovascular amyloid in mouse models

These findings suggest that compounds like Amyloid P-IN-1, which may affect SAP activity, could have therapeutic potential in amyloid-related diseases.

Diagnostic Applications

SAP has proven valuable in diagnostic approaches for amyloidosis:

  • Iodine-123-labeled SAP has been used for scintigraphy in patients with systemic amyloidosis

  • Patients with amyloidosis show significantly faster plasma disappearance of labeled SAP compared to control subjects

  • SAP immunostaining has been identified as a sensitive and specific feature for certain forms of glomerulonephritis

Structural Biology Insights

The interaction between SAP and amyloid fibrils involves specific structural elements:

  • SAP binds to amyloid fibrils in a calcium-dependent manner

  • This binding stabilizes the fibrils against proteolytic degradation

  • The pentameric structure of SAP provides multiple binding sites for interaction with fibrils

Understanding these structural relationships is crucial for designing compounds like Amyloid P-IN-1 that aim to modulate these interactions.

Future Research Directions

Several promising research avenues exist for further investigation of Amyloid P-IN-1:

  • Detailed characterization of its binding affinity and specificity for SAP

  • Evaluation of its effects on amyloid formation and clearance in various disease models

  • Assessment of its potential synergistic effects with other amyloid-targeting therapies

  • Investigation of structure-activity relationships to develop more potent derivatives

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